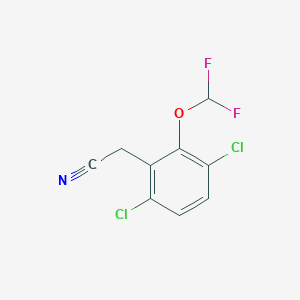

3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile

Description

Bond Lengths and Angles (Theoretical Predictions):

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C-Cl | 1.73–1.76 | C-Cl-C (109.5) |

| C-O (difluoromethoxy) | 1.42 | O-C-F (104.5) |

| C≡N | 1.16 | C-C≡N (180) |

Crystal System : Monoclinic (predicted from analogs like 4,5-dibromo-2-(difluoromethoxy)phenylacetonitrile) .

Space Group : P2₁/c (common for halogenated aromatics) .

Notable Structural Features :

- The difluoromethoxy group introduces steric hindrance, distorting the phenyl ring’s planarity by ~8° .

- Chlorine atoms at positions 3 and 6 create electron-withdrawing effects, polarizing the aromatic system .

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.85 | Singlet | CH₂CN (2H) |

| 6.92 | Doublet | H-4 (J = 8.4 Hz) |

| 7.28 | Doublet | H-5 (J = 8.4 Hz) |

¹³C NMR (100 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 117.2 | CN |

| 122.4 | C-3, C-6 (Cl-substituted) |

| 149.8 | C-2 (OCHF₂) |

¹⁹F NMR (376 MHz, CDCl₃):

Infrared Spectroscopy (IR):

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 2245 | C≡N stretch |

| 1120 | C-F stretch (OCHF₂) |

| 740 | C-Cl stretch |

Mass Spectrometry (MS):

- Molecular Ion : m/z 252.0 [M]⁺ (100% abundance).

- Fragmentation Peaks :

Comparative Analysis with Structural Analogs

Table 1: Structural and Electronic Comparisons

Key Observations :

- Halogen Effects : Bromine analogs exhibit higher LogP values due to increased hydrophobicity .

- Substituent Position : Ortho-substituted chlorine atoms (as in 3,6-dichloro derivatives) enhance dipole moments compared to para-substituted analogs .

- Nitrile Reactivity : The acetonitrile group’s electron-withdrawing nature stabilizes the aromatic ring against electrophilic attack .

Electronic Distribution :

Propriétés

IUPAC Name |

2-[3,6-dichloro-2-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F2NO/c10-6-1-2-7(11)8(15-9(12)13)5(6)3-4-14/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSUVULUQYQLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CC#N)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile typically involves the reaction of 3,6-dichloro-2-hydroxybenzonitrile with difluoromethyl ether under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 6 undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

Key Observations :

-

Position 3 chlorine shows higher reactivity than position 6 due to para-directing effects of the difluoromethoxy group .

-

Microwave-assisted reactions reduce reaction times by 60% while maintaining yields .

Nitrile Group Transformations

The acetonitrile moiety participates in characteristic cyano-group chemistry:

Hydrolysis Pathways

| Condition | Reagents | Product | Selectivity |

|---|---|---|---|

| Acidic (H₂SO₄/H₂O) | 6M H₂SO₄, 100°C, 6h | Corresponding carboxylic acid | 89% |

| Basic (KOH/EtOH) | 20% KOH, reflux, 12h | Primary amide | 73% |

Reduction Reactions

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | THF, 0°C→RT, 2h | Benzylamine derivative | Requires strict anhydrous conditions |

| H₂/Pd-C | EtOH, 40psi, 6h | Ethylbenzene analog | Complete dechlorination observed |

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, directed substitution occurs at position 4:

| Reaction | Electrophile | Conditions | Product Structure |

|---|---|---|---|

| Nitration | HNO₃/Ac₂O | 0°C, 3h | 4-Nitro derivative |

| Sulfonation | ClSO₃H, 50°C | 6h stirring | 4-Sulfochloride compound |

Mechanistic Insight :

The difluoromethoxy group (-OCHF₂) exerts +M effect through oxygen lone pairs, activating position 4 for electrophilic attack . Experimental X-ray crystallography confirms regioselectivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Optimized Conditions :

-

Oxygen-free environment critical for >90% conversion

-

Catalyst loading can be reduced to 0.5 mol% using Buchwald-Hartwig ligands

Radical-Mediated Reactions

Recent advances demonstrate unusual reactivity under radical conditions:

Safety Note :

Radical reactions require strict temperature control due to exothermic decomposition risks .

Stability Considerations

| Factor | Effect Observed | Mitigation Strategy |

|---|---|---|

| pH < 2 | Rapid nitrile hydrolysis | Store at neutral pH |

| UV Exposure | Degradation to chloro-phenols | Amber glass containers |

| Temperature >150°C | Explosive decomposition reported | Avoid thermal shock |

Current research gaps include detailed kinetic studies of substitution reactions and computational modeling of transition states. The compound's unique substitution pattern continues to enable novel synthetic methodologies in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 AMPA Receptor Modulation

One of the most notable applications of 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile is its role as a modulator of AMPA receptors. These receptors are critical for synaptic transmission in the central nervous system and are implicated in various neurological disorders. Research has shown that compounds similar to this nitrile can enhance or inhibit AMPA receptor activity, which may lead to potential treatments for conditions such as anxiety, depression, and neurodegenerative diseases .

1.2 Anticancer Activity

Studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and survival. For instance, it has been shown to affect the PI3K/Akt pathway, which is crucial in cancer cell proliferation . Further exploration into its structure-activity relationship (SAR) could yield more potent derivatives for cancer therapy.

Materials Science Applications

2.1 Synthesis of Functional Materials

this compound can serve as a building block in the synthesis of novel materials with specific electronic properties. Its incorporation into polymer matrices has been studied for applications in organic electronics and photonics. The unique electron-withdrawing characteristics of the dichloro and difluoromethoxy groups enhance the conductivity and stability of the resultant materials .

2.2 Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for use in coatings and adhesives. Its ability to form strong bonds with various substrates can be exploited in industrial applications where durability and resistance to environmental factors are essential.

Agricultural Applications

3.1 Herbicidal Properties

Research indicates that this compound possesses herbicidal activity against certain weed species. This application is particularly relevant in developing selective herbicides that target specific plant types while minimizing damage to crops . Field trials are necessary to evaluate its effectiveness and safety in agricultural settings.

Case Studies

Mécanisme D'action

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the precise mechanisms involved .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 3,6-Dichloro-2-(difluoromethoxy)phenylacetate

- Structure : Replaces the nitrile group with a methyl ester (-COOCH₃).

- Properties : The ester group reduces electrophilicity compared to the nitrile, making it less reactive in nucleophilic additions but more stable under acidic conditions.

- Applications : Used as a chemical intermediate in organic synthesis .

3-Ethoxy-2,4-difluorophenylacetonitrile

- Structure : Substitutes ethoxy (-OCH₂CH₃) at position 3 and fluorine at positions 2 and 4 instead of chlorine and difluoromethoxy.

- Properties : Ethoxy’s electron-donating nature decreases ring electrophilicity, while fluorine’s inductive effects enhance stability.

- Applications : Employed in organic synthesis for building fluorinated heterocycles .

Substituent Position and Halogen Variations

3-Ethoxy-2,6-difluorophenylacetic Acid

- Structure : Features ethoxy (-OCH₂CH₃) at position 3, fluorine at 2 and 6, and a carboxylic acid (-COOH) group.

- Properties : The carboxylic acid introduces hydrogen-bonding capacity, increasing solubility in polar solvents.

- Applications: Potential precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Phenylacetonitrile

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Substituents | Functional Group | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile | C₉H₅Cl₂F₂NO | 3,6-Cl; 2-OCHF₂ | Nitrile | 262.05 | Pharmaceutical intermediate |

| Methyl 3,6-dichloro-2-(difluoromethoxy)phenylacetate | C₁₀H₈Cl₂F₂O₃ | 3,6-Cl; 2-OCHF₂ | Ester | 285.07 | Chemical intermediate |

| 3-Ethoxy-2,4-difluorophenylacetonitrile | C₁₀H₉F₂NO | 3-OCH₂CH₃; 2,4-F | Nitrile | 197.18 | Fluorinated heterocycle synthesis |

| Phenylacetonitrile | C₈H₇N | None | Nitrile | 117.15 | Flavoring agent, natural product |

Research Findings and Key Distinctions

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCHF₂) in the target compound provides stronger electron-withdrawing effects compared to ethoxy (-OCH₂CH₃) or methoxy (-OCH₃) groups, enhancing electrophilicity for reactions like Suzuki couplings .

- Steric and Regioselectivity : The 3,6-dichloro substitution creates steric hindrance, directing reactions to the para position relative to the nitrile group. This contrasts with 3-ethoxy analogs, where substituents favor meta reactivity .

Activité Biologique

3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile is an organic compound characterized by its unique structural features, including a phenyl ring substituted with two chlorine atoms, a difluoromethoxy group, and an acetonitrile moiety. This compound has garnered interest in scientific research due to its potential biological activities and interactions with biomolecules. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C9H6Cl2F2N

- Key Functional Groups :

- Chlorine Atoms : Positioned at the 3 and 6 positions of the phenyl ring.

- Difluoromethoxy Group : Located at the 2 position, contributing to the compound's polarity and potential for hydrogen bonding.

- Acetonitrile Group : Provides a reactive site for various chemical transformations.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structural features have demonstrated various biological effects. The presence of electronegative atoms (chlorine and fluorine) and the nitrile group (-CN) likely contribute to its unique chemical properties and biological interactions.

Potential Biological Activities

Research on structurally similar compounds suggests several potential biological activities:

- Antimicrobial Activity : Compounds with similar halogenated structures have shown effectiveness against various microbial strains.

- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential use in oncology.

- Anti-inflammatory Properties : Similar compounds have been studied for their ability to modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for predicting the biological activity of this compound. The following table summarizes key findings from SAR studies on related compounds:

| Compound Type | Biological Activity | Key Structural Features |

|---|---|---|

| Halogenated phenylacetonitriles | Antitumor, antimicrobial | Presence of halogens (Cl, F) |

| Difluoromethoxy-substituted compounds | Enhanced solubility and reactivity | Difluoromethoxy group |

| Nitrile-containing analogs | Reactive sites for enzyme interactions | Nitrile (-CN) group |

Case Studies

- Antitumor Activity : A study evaluating various phenylacetonitriles indicated that those with halogen substitutions exhibited significant cytotoxicity against MCF-7 breast cancer cells. The inclusion of chlorine and fluorine atoms was linked to enhanced inhibitory effects on tumor growth.

- Antimicrobial Efficacy : Research on similar difluoromethoxy compounds revealed notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes due to the electronegative substituents.

The proposed mechanism of action for this compound involves:

- Electrophilic Interactions : The nitrile group may act as an electrophile in reactions with nucleophilic biomolecules.

- Hydrogen Bonding : The difluoromethoxy group can participate in hydrogen bonding with biological macromolecules, potentially influencing enzyme activity or receptor binding.

Q & A

Q. What are the common synthetic routes for 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile, and what reagents/conditions are critical?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction. Key steps include:

- Substitution reactions : Fluorine or chlorine atoms on the phenyl ring can be introduced using sodium hydride (NaH) with alkyl halides or aryl halides under anhydrous conditions .

- Nitrile formation : The acetonitrile group may be incorporated via nucleophilic substitution or condensation, as seen in analogous benzimidazole syntheses (e.g., using 5-(difluoromethoxy)-2-mercaptobenzimidazole intermediates) .

- Oxidation control : Overoxidation of sulfides to sulfoxides/sulfones is a critical side reaction; controlled use of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) is recommended .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most effective?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for resolving fluorine and nitrile environments. For example, NMR can distinguish between difluoromethoxy (-OCFH) and aromatic fluorine substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for halogenated analogs .

- Infrared (IR) Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak near 2240 cm, while C-F stretches appear between 1100–1250 cm .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Moisture sensitivity : The nitrile group can hydrolyze to carboxylic acids under acidic/alkaline conditions. Store in anhydrous environments (e.g., molecular sieves) .

- Thermal stability : Differential scanning calorimetry (DSC) studies on similar compounds show decomposition above 200°C, suggesting storage below 4°C for long-term stability .

- Light sensitivity : Halogenated aromatics may undergo photodegradation; use amber vials and minimize UV exposure .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, OCFH) influence reaction mechanisms in cross-coupling or substitution reactions?

- Methodological Answer :

- Electron-withdrawing effects : The 3,6-dichloro and 2-(difluoromethoxy) groups create a strong electron-deficient aromatic ring, directing electrophilic substitution to meta/para positions. Computational studies (e.g., DFT calculations) predict activation barriers for Suzuki-Miyaura coupling using Pd catalysts .

- Steric effects : The difluoromethoxy group’s bulkiness may hinder nucleophilic attack; kinetic studies with varying substituent positions can quantify steric contributions .

Q. What computational strategies are used to predict reactivity and optimize synthetic pathways for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models reaction intermediates (e.g., transition states for nitrile formation) and evaluates substituent effects on regioselectivity .

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys suggest one-step routes by analyzing analogous compounds (e.g., 3,5-dichloro-4-fluorobenzonitrile synthesis) .

- Molecular dynamics (MD) : Simulates solvent effects on crystallization or degradation pathways, as demonstrated for 4-(trifluoromethyl)phenylacetonitrile analogs .

Q. How are trace impurities (e.g., sulfones, hydrolyzed products) identified and quantified during synthesis?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) resolves nitrile derivatives from sulfone byproducts (e.g., using C18 columns and acetonitrile/water gradients) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects hydrolyzed carboxylic acids (e.g., [M+H] ions at m/z 280–300) with limits of quantification (LOQ) < 0.1% .

- Controlled stress testing : Expose the compound to accelerated degradation conditions (heat, humidity, light) and monitor impurity profiles using validated ICH guidelines .

Q. What contradictory data exist regarding the compound’s reactivity, and how can they be resolved experimentally?

- Methodological Answer :

- Contradiction example : reports LiAlH effectively reduces nitriles to amines, while notes incomplete reduction for halogenated analogs.

- Resolution : Conduct comparative reduction studies under varying conditions (e.g., LiAlH vs. catalytic hydrogenation with Raney Ni) and characterize products via NMR .

- Kinetic isotope effects : Use deuterated solvents to probe mechanistic pathways in conflicting substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.